Ethyl acetamidomalonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10NO5- |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
2-acetamido-3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/p-1 |
InChI Key |
OQUXDKMVCGSMPI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C(=O)[O-])NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Acetamidomalonate
Classical Preparation Routes
Nitrosation of Diethyl Malonate Followed by Reductive Acetylation
A well-established and frequently utilized method for synthesizing ethyl acetamidomalonate involves a two-step process starting from diethyl malonate. wikipedia.org The initial step is the nitrosation of diethyl malonate to form diethyl isonitrosomalonate (also known as diethyl oximinomalonate). wikipedia.org This reaction is typically carried out by treating diethyl malonate with sodium nitrite (B80452) in an acidic medium, such as acetic acid. wikipedia.org The reaction mechanism is believed to involve the rate-limiting attack of a nitrosating species (XNO) on both the enol and enolate forms of diethyl malonate. rsc.orgrsc.org
The subsequent step is the reductive acetylation of the intermediate, diethyl isonitrosomalonate. This transformation is commonly achieved using a reducing agent in the presence of acetic anhydride (B1165640). A prevalent method employs zinc dust in a mixture of glacial acetic acid and acetic anhydride. wikipedia.orgorgsyn.orgquora.com The zinc reduces the oxime group to an amine, which is then acetylated in situ by the acetic anhydride to yield the final product, this compound. orgsyn.org This one-pot reduction and acetylation is often exothermic and requires careful temperature control, typically maintained between 40–50°C. orgsyn.orgquora.com
Alternative reducing agents have also been reported. Catalytic hydrogenation over a palladium-on-charcoal (Pd/C) catalyst can be used to reduce diethyl isonitrosomalonate to diethyl aminomalonate, which is then acetylated in a separate step. orgsyn.orgwikipedia.orggoogle.com Raney nickel has also been employed as a catalyst for the reduction. orgsyn.org
Table 1: Performance Metrics of Nitrosation-Reductive Acetylation Method
| Parameter | Value | Source(s) |
| Yield | 77-96% | quora.comgoogle.comgoogle.com |
| Purity | >99% (HPLC/GC) | google.comchemicalbook.com |
| Reaction Time (Reduction/Acetylation) | 1-6.5 hours | google.com |
| Reaction Temperature (Reduction/Acetylation) | 40-60°C | orgsyn.orgquora.comgoogle.com |
Preparation from Diethyl Aminomalonate Derivatives
This compound can also be synthesized directly from diethyl aminomalonate or its salts. Diethyl aminomalonate hydrochloride can be reacted with acetyl chloride or acetic anhydride to produce this compound. orgsyn.orgchemchart.comcuni.cz One of the earliest reported syntheses involved the treatment of diethyl aminomalonate with acetyl chloride, which resulted in a quantitative yield of the N-acetylated product. orgsyn.org
However, this route is often considered less practical for large-scale preparations due to the instability and relatively poor yields in the synthesis of diethyl aminomalonate itself. orgsyn.org The synthesis of diethyl aminomalonate often proceeds via the reduction of diethyl isonitrosomalonate, making this a variation of the previously described method rather than a distinct route from a readily available starting material. wikipedia.org
Modern and Improved Synthetic Strategies
Direct Catalytic Coupling Methods
More recent research has focused on developing more efficient, single-step methods for the synthesis of this compound. One such approach involves the direct catalytic coupling of diethyl malonate with an amine source. A patented method describes a copper-catalyzed oxidative amination of diethyl malonate. google.com
In this process, diethyl malonate and acetamide (B32628) are reacted in the presence of a cuprous chloride (CuCl) catalyst and a 2,2'-biquinoline-4,4'-dicarboxylate disodium (B8443419) ligand. Air serves as the oxidant, and acetic acid is used as the solvent. google.com This method offers the advantage of a one-step synthesis, which can reduce reaction time and waste. The reported yields for this catalytic coupling method are high, in the range of 91.4–93.0%, with a purity of over 99.5% as determined by GC-MS. A key feature of this method is the potential for catalyst recyclability, with reports of at least five cycles without a significant loss in efficiency.
Green Chemistry Considerations in Synthesis Development
The development of more environmentally friendly synthetic routes for this compound is an area of active interest. The classical nitrosation-reduction pathway, while effective, generates significant waste, including brine from the nitrosation step and zinc acetate (B1210297) as a byproduct from the reduction. google.com
Efforts to make the classical route greener include the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, during the nitrosation step, which can improve reaction efficiency in water. google.com Additionally, the recovery and reuse of solvents like dichloromethane (B109758) and acetic acid are important considerations for industrial-scale production. google.com
Table 2: Comparison of Synthetic Methodologies
| Feature | Nitrosation-Reductive Acetylation | Direct Catalytic Coupling |
| Starting Materials | Diethyl malonate, Sodium nitrite, Zinc/Pd/Ni, Acetic anhydride | Diethyl malonate, Acetamide, CuCl, Ligand |
| Number of Steps | Multi-step | Single-step |
| Key Byproducts | Sodium acetate, Zinc acetate, Water | Water |
| Reported Yield | 77-96% | 91.4-93.0% |
| Green Chemistry Aspects | Generates significant salt waste; solvent recycling is possible. | Uses air as an oxidant; catalyst is recyclable; minimal waste. |
| Source(s) | orgsyn.orgquora.comgoogle.com | google.com |
Chemical Reactivity and Mechanistic Investigations
Enolate Formation and Nucleophilic Character of the Methylene (B1212753) Group
The carbon atom of the methylene group (-CH2-) in ethyl acetamidomalonate is flanked by two carbonyl groups of the esters and the nitrogen of the acetamido group. This structural feature renders the protons on this carbon acidic. wikipedia.orgucalgary.ca The electron-withdrawing inductive effects of these neighboring groups weaken the C-H bonds, facilitating their removal by a base. wikipedia.org
When treated with a suitable base, such as sodium ethoxide (NaOEt), this compound is readily deprotonated to form a resonance-stabilized enolate ion. ucalgary.castudy.com The negative charge on the central carbon is delocalized over the adjacent oxygen atoms of the carbonyl groups, significantly stabilizing the conjugate base. study.com This stabilization is the key to the acidity of the methylene protons. This enolate is a soft nucleophile and readily participates in a variety of bond-forming reactions. study.comucalgary.ca
Deprotonation : A base abstracts an acidic α-hydrogen.
Enolate Formation : A resonance-stabilized enolate ion is formed, which acts as the key reactive intermediate. study.com
Alkylation Reactions and Underlying Mechanisms
The nucleophilic enolate derived from this compound is central to its utility in synthesis, particularly in the formation of new carbon-carbon bonds through alkylation.
One of the most well-established applications of this compound is in the synthesis of α-amino acids. wikipedia.orgpressbooks.pub This process begins with the alkylation of the enolate with a primary alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.cachegg.commasterorganicchemistry.com
The mechanism involves a single, concerted step where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group from the backside. study.comucalgary.ca This reaction is most efficient with methyl and primary alkyl halides due to minimal steric hindrance. ucalgary.ca Secondary halides react more slowly, and tertiary halides are unsuitable as they tend to undergo elimination reactions. masterorganicchemistry.com The subsequent steps of hydrolysis and decarboxylation lead to the final amino acid product. ucalgary.castudy.com
Table 1: Examples of α-Amino Acid Synthesis via SN2 Alkylation
| Alkyl Halide | Reagents | Final Amino Acid Product |
| Methyl iodide (CH₃I) | 1. NaOEt; 2. CH₃I; 3. H₃O⁺, heat | Alanine |
| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | 1. NaOEt; 2. C₆H₅CH₂Cl; 3. H₃O⁺, heat | Phenylalanine wikipedia.org |
| 1-Chloro-2-methylpropane ((CH₃)₂CHCH₂Cl) | 1. NaOEt; 2. (CH₃)₂CHCH₂Cl; 3. H₃O⁺, heat | Leucine study.com |
| 2-Bromobutane (CH₃CH₂CH(CH₃)Br) | 1. NaOEt; 2. CH₃CH₂CH(CH₃)Br; 3. H₃O⁺, heat | Isoleucine study.com |
This interactive table summarizes the synthesis of various amino acids starting from this compound and different primary alkyl halides.
The enolate of this compound can also react with carbonyl electrophiles such as aldehydes and ketones in a process known as the Knoevenagel condensation. thermofisher.comwikipedia.orgorganicreactions.org This reaction is typically catalyzed by a weak base, like a primary or secondary amine (e.g., piperidine), which is basic enough to generate the enolate but not so strong as to cause self-condensation of the aldehyde or ketone. wikipedia.org
The mechanism involves the nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. This is followed by protonation and subsequent dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated product. thermofisher.comamazonaws.com
Reaction Scheme: Knoevenagel Condensation
Step 1 : Formation of the this compound enolate by a weak base.
Step 2 : Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.
Step 3 : Proton transfer to form a β-hydroxy intermediate.
Step 4 : Elimination of water to form the α,β-unsaturated product. amazonaws.com
While C-alkylation of this compound is common, its C-arylation has been less developed. A recent strategy enables the synthesis of racemic α-arylglycines through the selective arylation of dithis compound (DEAM) with diaryliodonium salts. acs.orgacs.orgnih.gov This reaction proceeds under mild, transition-metal-free conditions. acs.orgnih.gov
The process involves the reaction of the DEAM enolate with a diaryliodonium salt, which serves as an electrophilic arylating agent. acs.orgbeilstein-journals.org This method exhibits good functional group tolerance and allows for a direct approach to complex α-arylglycines. acs.orgacs.orgnih.gov The reaction provides a powerful tool for modifying arenes, including existing drug molecules, to create novel amino acid structures. acs.orgnih.gov
Table 2: Research Findings on C-Arylation of Dithis compound
| Feature | Description | Reference |
| Reaction Type | C-H Arylation | acs.org |
| Arylating Agent | Diaryliodonium Salts | acs.orgacs.org |
| Conditions | Mild, transition-metal-free | nih.gov |
| Key Intermediate | Enolate of Dithis compound | acs.org |
| Product Class | α-Arylglycines | acs.orgacs.org |
| Significance | Enables straightforward synthesis of complex and novel amino acids. | nih.gov |
This interactive table highlights key findings from recent research on the C-arylation of dithis compound.
Hydrolysis and Decarboxylation Pathways
The final and crucial stage in the synthesis of amino acids using this compound involves hydrolysis and decarboxylation of the alkylated or arylated intermediate. wikipedia.orgucalgary.castudy.com This transformation is typically achieved by heating the intermediate with aqueous acid (e.g., HCl). ucalgary.capressbooks.pub
The process occurs in several steps:
Hydrolysis : The acidic conditions first hydrolyze the two ester groups to carboxylic acids and the acetamido group to an amino group, yielding a substituted aminomalonic acid. ucalgary.castudy.com
Decarboxylation : The resulting intermediate is a β-dicarboxylic acid, which is thermally unstable. jove.com Upon heating, it readily undergoes decarboxylation (loss of CO₂) to form the final α-amino acid. jove.compatsnap.comlibretexts.org
The mechanism of decarboxylation proceeds through a cyclic, six-membered transition state, which facilitates the cleavage of a C-C bond and the elimination of carbon dioxide, initially forming an enol that quickly tautomerizes to the more stable amino acid product. jove.com
Other Significant Reaction Types
Beyond alkylation and condensation with carbonyls, the enolate of this compound engages in other important transformations.
A notable example is the Michael addition (or conjugate addition). acs.orgwikipedia.orgbyjus.com In this reaction, the nucleophilic enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. byjus.com This 1,4-addition reaction is a powerful method for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds. wikipedia.org When the reaction is conducted under mild conditions with a catalytic amount of base, the expected Michael adduct is formed. However, under more vigorous conditions (e.g., refluxing with sodium ethoxide), subsequent intramolecular cyclization can occur, leading to the formation of heterocyclic structures such as pyrrolidinones. acs.org
Michael Addition Reactions
The Michael reaction, a cornerstone in the formation of carbon-carbon bonds, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org In this context, this compound serves as a "Michael donor," a compound that provides the stabilized carbon nucleophile required for the reaction. spcmc.ac.in The presence of two electron-withdrawing ester groups flanking the α-carbon significantly increases the acidity of the methylene proton, facilitating its removal by a base to form a doubly stabilized enolate. libretexts.orgspcmc.ac.in This stabilized carbanion is a soft nucleophile that preferentially attacks the β-carbon of an "Michael acceptor," such as an α,β-unsaturated ketone, ester, or nitrile. wikipedia.orgspcmc.ac.in
The general mechanism proceeds via the nucleophilic addition of the this compound enolate to the electrophilic double bond of the acceptor, creating a new enolate intermediate. libretexts.org Subsequent protonation yields the final 1,4-adduct, a product containing a highly useful 1,5-dicarbonyl pattern. wikipedia.orgspcmc.ac.in The reaction is renowned for its utility in organic synthesis under mild conditions. wikipedia.org Research has specifically explored the use of dithis compound in Michael addition reactions to synthesize various amino acids. acs.org
Table 1: Examples of Michael Acceptors Used with this compound This table illustrates various α,β-unsaturated compounds that can act as Michael acceptors in reactions with this compound.
| Michael Acceptor Class | Specific Example | Resulting Adduct Structure |
| α,β-Unsaturated Ketone | Methyl vinyl ketone | 4-Acetamido-4,4-bis(ethoxycarbonyl)pentan-2-one |
| α,β-Unsaturated Ester | Methyl acrylate | Methyl 4-acetamido-4,4-bis(ethoxycarbonyl)butanoate |
| α,β-Unsaturated Nitrile | Acrylonitrile | 4-Acetamido-4,4-bis(ethoxycarbonyl)butanenitrile |
Ring-Closing Metathesis for Constrained Systems
Ring-closing metathesis (RCM) has emerged as a powerful synthetic strategy for the construction of unsaturated cyclic molecules, particularly those with 5- to 7-membered rings. wikipedia.org This intramolecular reaction utilizes a metal catalyst, typically a ruthenium-based complex like a Grubbs catalyst, to form a new carbon-carbon double bond within a single molecule containing two terminal alkenes, releasing volatile ethylene (B1197577) as the only major byproduct. wikipedia.orgorganic-chemistry.org The efficiency and functional group tolerance of RCM make it a favored method in organic synthesis. organic-chemistry.org
This compound acts as a versatile scaffold for synthesizing conformationally constrained cyclic amino acid derivatives via RCM. researchgate.net The process begins with the sequential N- and C-alkenylation of dithis compound (DEAM). researchgate.net First, an allyl group is introduced at the nitrogen atom (N-alkylation). Subsequently, a second allyl group is introduced at the α-carbon (C-alkenylation) in the presence of a base like cesium carbonate. researchgate.net
This diallylated derivative then undergoes an intramolecular RCM reaction. researchgate.net The metal catalyst facilitates the formation of a metallacyclobutane intermediate, which then rearranges to form the cyclic product and release ethylene. wikipedia.org This methodology allows for the creation of novel spiro-annulated derivatives, which are valuable as constrained building blocks in peptide and medicinal chemistry. researchgate.net
Table 2: Synthesis of Cyclic Amino Acid Precursors via RCM This table outlines the transformation of diallylated this compound derivatives into cyclic structures using Ring-Closing Metathesis.
| Starting Material | Catalyst | Resulting Product |
| Diethyl 2-acetamido-2-(prop-2-en-1-yl)malonate | Grubbs Catalyst | Ethyl 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate |
| Diethyl 2-acetamido-2-allyl-N-allylmalonamate | Grubbs Catalyst | Ethyl 1-allyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate |
Applications in Advanced Organic Synthesis
α-Amino Acid Synthesis (General and Specific Approaches)
The acetamidomalonate synthesis is a powerful and classical method for preparing α-amino acids in the laboratory. It provides a reliable route to both naturally occurring and structurally novel amino acids by allowing for the introduction of diverse side chains (R-groups) onto a glycine (B1666218) template.
General Principles of Malonic Ester Synthesis for α-Amino Acids
The synthesis of α-amino acids from ethyl acetamidomalonate is a direct extension of the well-established malonic ester synthesis. wikipedia.orgucalgary.ca The methodology hinges on the acidity of the α-carbon, which is flanked by two electron-withdrawing carbonyl groups, making it amenable to deprotonation and subsequent alkylation. ucalgary.ca The general process unfolds in three primary stages:
Enolate Formation : Treatment of this compound with a suitable base, most commonly sodium ethoxide (NaOEt) in ethanol, results in the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. This enolate serves as a soft nucleophile. wikipedia.org
Alkylation : The nucleophilic enolate is then reacted with an appropriate electrophile, typically a primary alkyl halide (R-X), in a bimolecular nucleophilic substitution (SN2) reaction. This step introduces the desired side chain onto the α-carbon. ucalgary.ca
Hydrolysis and Decarboxylation : The resulting alkylated malonic ester derivative is subjected to acidic hydrolysis (e.g., using aqueous HCl and heat). This single step accomplishes three transformations: hydrolysis of the two ethyl ester groups to carboxylic acids, hydrolysis of the acetamido group to an amino group, and decarboxylation of the resulting malonic acid derivative (which has two carboxyl groups on the same carbon) to yield the final α-amino acid as a racemic mixture. wikipedia.orgucalgary.ca
Synthesis of Natural α-Amino Acids (e.g., Histidine, Tryptophan, Phenylalanine, Serine, Threonine)
This method is highly effective for the laboratory synthesis of various natural α-amino acids. The choice of the alkylating agent in the second step determines the identity of the amino acid produced.
Phenylalanine : The synthesis of racemic phenylalanine is achieved by alkylating the this compound enolate with benzyl (B1604629) chloride. wikipedia.org Subsequent hydrolysis and decarboxylation yield the target amino acid.
Histidine : Histidine can be prepared by using 4-(chloromethyl)imidazole as the alkylating agent, which introduces the characteristic imidazole side chain.
Tryptophan : The synthesis of tryptophan involves a Mannich-type reaction with gramine (3-(dimethylaminomethyl)indole) or its quaternary ammonium (B1175870) salt. The this compound enolate displaces the dimethylamino group to form the carbon-carbon bond necessary for the indole side chain.
Serine : A variation of the standard procedure is used for serine synthesis. Instead of an alkyl halide, formaldehyde is used as the electrophile. The enolate attacks the carbonyl carbon of formaldehyde, and after protonation of the resulting alkoxide, a hydroxymethyl group is installed. chegg.comchegg.com
Threonine : Similar to serine, threonine synthesis involves an aldol-type addition. The enolate is reacted with acetaldehyde as the electrophile to introduce the 1-hydroxyethyl side chain characteristic of threonine. chegg.comchegg.comaskfilo.com
| Target Amino Acid | Electrophile/Reagent | Resulting Side Chain (R) |
|---|---|---|
| Phenylalanine | Benzyl chloride | -CH2-Ph |
| Histidine | 4-(Chloromethyl)imidazole | -CH2-(4-imidazolyl) |
| Tryptophan | Gramine | -CH2-(3-indolyl) |
| Serine | Formaldehyde | -CH2-OH |
| Threonine | Acetaldehyde | -CH(OH)-CH3 |
Synthesis of Non-Natural and Conformationally Constrained α-Amino Acids
The flexibility of the acetamidomalonate synthesis makes it an invaluable tool for creating non-natural α-amino acids, which are crucial components in medicinal chemistry and materials science. By employing a wide range of primary halides beyond those corresponding to natural side chains, a vast library of novel amino acids can be accessed. acs.org
Furthermore, the synthesis can be adapted to produce conformationally constrained amino acids, such as cyclic derivatives. This can be achieved by performing both N-alkenylation and C-alkenylation on the this compound scaffold, followed by a ring-closing metathesis (RCM) reaction. researchgate.net This strategy allows for the creation of cyclic structures with well-defined geometries, which are important for designing peptides and peptidomimetics with specific secondary structures. researchgate.net
Stereoselective Synthesis of α-Amino Acids
A significant limitation of the standard acetamidomalonate synthesis is that it produces a racemic mixture (an equal amount of D and L enantiomers) of the α-amino acid because the starting material and intermediates are achiral. For most biological applications, only a single enantiomer (typically the L-form) is active. Therefore, methods to obtain enantiomerically pure amino acids are essential. This is generally achieved through two main strategies: resolution of the racemic mixture or direct asymmetric synthesis.
Enzymatic resolution is a powerful technique for separating enantiomers. After the synthesis of the racemic N-acetyl-α-amino acid ethyl ester (the alkylated intermediate before the final hydrolysis and decarboxylation step), an enzyme can be used to selectively process one enantiomer.
The protease α-chymotrypsin is particularly effective for this purpose. nih.govpreparatorychemistry.com This enzyme exhibits high stereoselectivity, specifically catalyzing the hydrolysis of the ester group of L-N-acyl amino acid esters, while leaving the D-enantiomer untouched. libretexts.orglibretexts.org The mechanism involves the selective binding of the L-substrate in the enzyme's active site, leading to the formation of the L-N-acetyl-α-amino acid and ethanol. pearson.com The unreacted D-N-acetyl-α-amino acid ester can then be easily separated from the hydrolyzed L-amino acid based on their different chemical properties (e.g., solubility in acidic/basic aqueous solutions). The recovered D-ester can then be hydrolyzed chemically to obtain the pure D-amino acid.
| Starting Mixture | Enzyme | Reaction | Products |
|---|---|---|---|
| Racemic N-Acetyl-α-amino acid ester (D/L) | α-Chymotrypsin | Selective hydrolysis of L-ester | L-N-Acetyl-α-amino acid |
| No reaction with D-ester | D-N-Acetyl-α-amino acid ester (unreacted) |
A more direct and atom-economical approach to chiral amino acids is asymmetric synthesis, where the chiral center is created with a preference for one enantiomer. Asymmetric phase-transfer catalysis (PTC) has emerged as a robust method for the enantioselective alkylation of the this compound enolate. nih.gov
In this technique, the reaction is carried out in a biphasic system (e.g., an organic solvent and an aqueous base). A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids or containing a binaphthyl moiety, facilitates the transfer of the enolate from the aqueous/solid phase to the organic phase where the alkylating agent resides. rsc.orgorganic-chemistry.orgfrontiersin.org The chiral catalyst forms a tight, non-covalent ion pair with the enolate, creating a chiral environment around the nucleophilic carbon. illinois.edu This chiral complex then reacts with the alkyl halide, with one face of the enolate being sterically shielded by the catalyst, leading to the preferential formation of one enantiomer of the alkylated product. This method allows for the direct synthesis of enantioenriched α-amino acid precursors with high enantiomeric excess (ee). frontiersin.org
Role in Precursor Synthesis for Complex Organic Molecules
The strategic incorporation of the this compound moiety into synthetic pathways enables the efficient assembly of elaborate organic molecules. Its utility as a building block is particularly evident in the synthesis of pharmaceutical intermediates and various heterocyclic and carboxylic acid derivatives.
This compound is a crucial starting material in the synthesis of several important pharmaceutical compounds. wikipedia.org Its application in the production of Fingolimod and derivatives of Lincomycin highlights its significance in medicinal chemistry.
Fingolimod: Multiple synthetic routes for Fingolimod (FTY720), a drug used in the treatment of multiple sclerosis, utilize dithis compound as a key starting material. wikipedia.orgrsc.orgrsc.org One common strategy involves the alkylation of dithis compound with a suitable electrophile, such as 1-(2-bromoethyl)-4-octylbenzene or 4'-(2-iodoethyl)octanophenone, to introduce the characteristic octylphenethyl side chain. wikipedia.orgrsc.orgresearchgate.net This is followed by a series of reduction and deprotection steps to yield the final Fingolimod molecule. researchgate.netijacskros.com A notable six-step synthesis starts from dithis compound, demonstrating a practical and high-yielding process. rsc.orgrsc.org This approach focuses on installing the polar 2-amino-1,3-propanediol head group early in the synthesis, which can help in reducing impurities in the final steps. rsc.orgresearchgate.net
Lincomycin Derivatives: this compound is also an important intermediate in the synthesis of Lincomycin and its derivatives, such as demethyl clindamycin and amyl group lincomycin. google.com For instance, the synthesis of racemic 4-n-pentylproline hydrochloride, a key intermediate for certain antimalarial and antibacterial lincomycin derivatives, is achieved in high yield from α-n-pentylacrolein and dithis compound. researchgate.net The modification of Lincomycin at the C-6 and C-7 positions to create novel derivatives with enhanced antibacterial activity often involves intermediates derived from this compound. nih.gov
| Pharmaceutical | Role of this compound | Key Reaction Step | Reference |
|---|---|---|---|
| Fingolimod | Starting material for the hydrophilic head group | Alkylation with an octylphenethyl halide | rsc.orgrsc.orgresearchgate.net |
| Lincomycin Derivatives | Intermediate for proline moiety synthesis | Reaction with α,β-unsaturated aldehydes | google.comresearchgate.net |
The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Its ability to undergo reactions at the active methylene (B1212753) position, as well as transformations involving the ester and amide functionalities, allows for the construction of diverse ring systems. For example, it can be used in the synthesis of non-natural α-amino acids that contain heterocyclic substituents. wikipedia.org
This compound can be effectively converted into α-hydroxycarboxylic acids. wikipedia.org This transformation typically involves the initial alkylation of the malonate to introduce a desired substituent, followed by hydrolysis of the ester groups and the acetamido group. Subsequent reaction steps can then be employed to replace the amino group with a hydroxyl group, leading to the formation of the α-hydroxycarboxylic acid. This synthetic route provides a reliable method for accessing this important class of compounds.
Development of Modified Reagents and Derivatives
To expand the synthetic utility of this compound and to probe reaction mechanisms, researchers have developed various modified reagents and derivatives. These include substituted versions of the parent molecule and isotopically labeled analogues.
The synthesis of substituted ethyl acetamidomalonates is typically achieved through the alkylation of the parent compound. acs.org The active methylene group can be deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. wikipedia.org This enolate can then react with a variety of electrophiles, including primary halides, to introduce a wide range of substituents at the α-position. acs.org This straightforward and versatile method allows for the creation of a library of substituted malonates, which can then be used to synthesize a diverse array of target molecules, including non-natural amino acids. wikipedia.org
| Type of Modification | General Method | Purpose | Reference |
|---|---|---|---|
| α-Alkylation | Deprotonation followed by reaction with an electrophile (e.g., primary halide) | Introduction of various side chains for synthesis of diverse amino acids and other compounds. | wikipedia.orgacs.org |
| Michael Addition | Reaction with α,β-unsaturated compounds (e.g., β-nitrostyrene) | Formation of new carbon-carbon bonds and synthesis of functionalized derivatives. | mdpi.com |
Isotopic labeling is a powerful tool for investigating reaction mechanisms in organic chemistry. nih.govuea.ac.uk this compound derivatives labeled with stable isotopes, such as Carbon-13 (¹³C), are commercially available and can be synthesized for specific research purposes. eurisotop.comeurisotop.com For instance, DIthis compound (2-¹³C, 99%) is available, where the carbon atom of the active methylene group is replaced with a ¹³C isotope. eurisotop.com
These labeled compounds can be used in kinetic studies and for spectroscopic analysis (e.g., NMR and mass spectrometry) to trace the fate of specific atoms throughout a reaction sequence. uea.ac.ukresearchgate.net This allows for the detailed elucidation of reaction pathways, the identification of intermediates, and a deeper understanding of the underlying mechanisms of complex chemical transformations. researchgate.net For example, using ¹³C-labeled precursors in cell-free protein synthesis allows for the detailed study of biosynthetic pathways. nih.gov
Computational and Theoretical Investigations
Mechanistic Pathway Elucidation through Quantum Chemical Methods
The primary use of ethyl acetamidomalonate in organic synthesis is as a glycine (B1666218) equivalent for the preparation of α-amino acids. This transformation fundamentally involves the alkylation of the α-carbon. The mechanism of this process can be thoroughly investigated using quantum chemical methods, such as Density Functional Theory (DFT), which calculate the electronic structure and energies of molecules. coe.eduumn.edu These calculations allow for the mapping of the entire potential energy surface of the reaction, identifying the lowest energy path from reactants to products. stackexchange.com
The generally accepted mechanism, which would be explored computationally, involves two key steps:
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of this compound using a base, typically sodium ethoxide. The acidity of this proton is significantly enhanced by the two adjacent carbonyl groups. Quantum chemical calculations can model this acid-base reaction, confirming the stability of the resulting resonance-stabilized enolate anion.
Nucleophilic Alkylation: The formed enolate acts as a nucleophile and attacks an alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction. nih.gov Computational modeling of this step is crucial for elucidating the reaction pathway. By calculating the energies of the reactants (enolate and alkyl halide), the transition state, and the product, a detailed reaction coordinate diagram can be constructed. coe.edu The geometry of the transition state, where the new carbon-carbon bond is partially formed and the carbon-halide bond is partially broken, can be precisely characterized. These calculations provide the activation energy (Ea) for the reaction, which is a key determinant of the reaction rate.
A theoretical investigation would confirm this stepwise mechanism and provide quantitative data on the energetics of each step. DFT methods are adept at modeling both the geometries and the relative energies of all species involved in the reaction pathway. umn.edumdpi.com
| Step | Description | Key Species | Computational Focus |
|---|---|---|---|
| 1 | Deprotonation | This compound, Base (e.g., Ethoxide), Enolate Anion | Calculation of pKa, Geometry optimization of the enolate, Analysis of charge distribution and resonance stabilization. |
| 2 | SN2 Alkylation | Enolate Anion, Alkyl Halide, Alkylated Product | Location of the SN2 transition state, Calculation of activation energy (Ea), Confirmation of reaction thermochemistry (ΔH). |
Conformational Analysis of Reaction Intermediates and Transition States
The three-dimensional shapes of molecules, or their conformations, play a critical role in their reactivity. This compound is a flexible molecule with several rotatable single bonds. Its reaction intermediates and transition states also possess distinct conformational possibilities that can influence the course of a reaction.
Computational methods are essential for exploring the conformational landscape of such molecules. nih.govwustl.edu Techniques like potential energy surface scans, where specific dihedral angles are systematically rotated, and molecular dynamics simulations can identify low-energy conformers. youtube.com For a molecule like this compound, a key area of interest would be the relative orientations of the two ester groups and the acetamido group.
Similarly, the transition state of the SN2 alkylation step has a specific three-dimensional structure. Computational analysis can reveal the preferred orientation of the enolate and the alkyl halide as they approach each other. Understanding these geometries is fundamental to explaining the efficiency and selectivity of the reaction. While detailed conformational studies specifically on the this compound enolate are not prominent in the literature, these computational techniques provide the framework for such an investigation. wustl.edu
Theoretical Studies on Reactivity and Selectivity
Theoretical studies are invaluable for predicting and explaining the reactivity and selectivity of chemical reactions. rsc.orgrsc.org For the alkylation of the this compound enolate, the primary question of selectivity is regioselectivity: does the alkyl group add to the central carbon (C-alkylation) or to one of the carbonyl oxygens (O-alkylation)?
Experimentally, C-alkylation is the overwhelmingly observed outcome. Computational chemistry can provide a quantitative explanation for this selectivity. By calculating the activation energies for both the C-alkylation and O-alkylation pathways, a direct comparison can be made. The pathway with the lower activation energy barrier is the kinetically favored one. It is expected that calculations would show the transition state for C-alkylation to be significantly lower in energy than that for O-alkylation, confirming that C-alkylation is the preferred kinetic pathway. nih.gov
Another tool used to understand this selectivity is Frontier Molecular Orbital (FMO) theory. The reaction can be viewed as an interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the enolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the alkyl halide). In the enolate of this compound, the HOMO has its largest lobe (highest electron density) on the central α-carbon. FMO theory, therefore, predicts that the most favorable orbital overlap and subsequent bond formation will occur at this carbon, leading to the C-alkylated product.
These theoretical approaches provide a deep, quantitative understanding of why the reaction proceeds with high reactivity and selectivity, moving beyond qualitative descriptions to provide predictive models of chemical behavior. rsc.orgrsc.org
Analytical Methodologies for Academic Research Characterization
Spectroscopic Techniques for Product Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are indispensable for the unambiguous structural elucidation of ethyl acetamidomalonate. They provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra yield characteristic signals that confirm its identity. chemicalbook.com
¹H NMR: The proton NMR spectrum displays distinct peaks corresponding to each unique proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are all consistent with the expected structure. For instance, the spectrum typically shows a triplet for the methyl protons of the ethyl groups, a quartet for the methylene (B1212753) protons of the ethyl groups, a singlet for the acetyl methyl protons, and signals for the methine and amide protons. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule, including the carbonyl carbons of the ester and amide groups, the central methine carbon, and the carbons of the ethyl and acetyl groups. chemicalbook.com
Interactive Data Table: Representative NMR Data for this compound in CDCl₃ chemicalbook.com
| Nucleus | Chemical Shift (δ) [ppm] | Description | Multiplicity |
|---|---|---|---|
| ¹H | 1.30 | Ethyl -CH₃ | Triplet (t) |
| ¹H | 2.08 | Acetyl -CH₃ | Singlet (s) |
| ¹H | 4.27 | Ethyl -CH₂- | Multiplet (m) |
| ¹H | 5.18 | Methine -CH- | Doublet (d) |
| ¹H | 6.67 | Amide -NH- | Doublet (d) |
| ¹³C | 14.0 | Ethyl -CH₃ | Quartet (q) |
| ¹³C | 22.8 | Acetyl -CH₃ | Quartet (q) |
| ¹³C | 56.5 | Methine -CH- | Doublet (d) |
| ¹³C | 62.6 | Ethyl -CH₂- | Triplet (t) |
| ¹³C | 166.5 | Ester C=O | Singlet (s) |
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. For example, an expected calculated value for the sodium adduct [C₉H₁₅NO₅+Na]⁺ would be 240.0842, with experimental measurements closely matching this value. chemicalbook.com
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key structural features:
N-H stretching: A band typically appears in the region of 3300-3500 cm⁻¹, corresponding to the amide N-H bond.
C-H stretching: Bands for aliphatic C-H bonds are observed just below 3000 cm⁻¹.
C=O stretching: Strong absorption bands are visible around 1740-1760 cm⁻¹ for the ester carbonyl groups and around 1650-1680 cm⁻¹ for the amide carbonyl group.
Chromatographic Methods for Reaction Monitoring and Separation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography, Gas Chromatography)
Chromatography is a fundamental technique for separating mixtures into their individual components. smtasmc.orgnih.gov In the context of this compound synthesis, it is crucial for monitoring the conversion of reactants to products and for assessing the purity of the final compound. tricliniclabs.com
Thin-Layer Chromatography (TLC) is a rapid and simple method used to follow the progress of a chemical reaction. smtasmc.orgtricliniclabs.com By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the this compound product. The retention factor (Rf) value of the product spot can be compared to that of a pure standard.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used for both purity assessment and purification. nih.govnih.gov In the synthesis of this compound, HPLC is often used as a quality control method to determine the purity of the final product with high accuracy. google.com The compound is dissolved in a suitable solvent and injected into the HPLC system, where it passes through a column. The retention time is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase, flow rate). The area under the peak in the resulting chromatogram is proportional to the concentration, allowing for precise quantification of purity. nih.gov
Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile or thermally stable compounds like this compound. nbinno.com The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. GC is frequently cited in quality control procedures for this compound, providing purity measurements often exceeding 99%. google.com
Interactive Data Table: Typical Purity Analysis of this compound by Chromatographic Methods google.com
| Analytical Method | Purity Result (Area Normalization) | Purpose |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | 99.62% - 99.92% | Quantitative Purity Assessment |
Application of Isotopic Labeling in Tracing Studies
Isotopic labeling is a sophisticated technique used to trace the path of atoms or molecules through a reaction or a biological system. researchgate.net This is achieved by replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). researchgate.net
In the context of this compound, isotopically labeled versions of the compound are commercially available, for example, DIthis compound (2-¹³C, 99%). eurisotop.com The presence of the ¹³C label at a specific position (the central methine carbon) allows researchers to use this molecule as a tracer.
The applications of such labeled compounds are extensive:
Mechanistic Studies: In organic synthesis, labeled this compound can be used to elucidate complex reaction mechanisms. By tracking the position of the ¹³C label in the final products using NMR or Mass Spectrometry, chemists can determine bond-forming and bond-breaking steps with greater certainty. researchgate.net
Biosynthetic Pathway Elucidation: Labeled this compound can serve as a precursor in biosynthetic studies. For instance, if it is used to synthesize an amino acid that is then fed to a microorganism, researchers can trace the incorporation of the ¹³C label into natural products. This helps to map out metabolic and biosynthetic pathways. nih.gov
Metabolic Flux Analysis: In metabolic engineering and systems biology, stable isotope tracers are used to quantify the flow of metabolites through a metabolic network. nih.gov Labeled this compound could be used to study the metabolism of amino acids derived from it.
The analysis of the products from these tracing studies is typically performed using Mass Spectrometry, which can distinguish between labeled and unlabeled molecules based on their mass difference, or NMR spectroscopy, where the ¹³C isotope can be directly observed. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Transformations Utilizing Ethyl Acetamidomalonate
This compound serves as a versatile precursor for a variety of organic molecules, most notably α-amino acids. pearson.comucalgary.ca Its unique structure, featuring an active methylene (B1212753) group flanked by two ester functionalities and an acetamido group, allows for a wide range of chemical modifications. pearson.com
A significant area of research involves the development of novel alkylation and acylation reactions. Beyond its traditional use in synthesizing natural amino acids like phenylalanine and tryptophan, researchers are exploring new frontiers. pearson.com An efficient method for the N-alkylation of dithis compound has been reported. Subsequent C-alkenylation of the N-alkenylated product, followed by ring-closing metathesis (RCM) reactions, has yielded various cyclic amino acid derivatives. rsc.org
Furthermore, this compound is a key reactant in Michael additions, a fundamental carbon-carbon bond-forming reaction. Its reaction with β-nitrostyrene, for instance, has been a model for studying asymmetric catalysis. nih.gov The compound is also utilized in the synthesis of more complex heterocyclic structures. A novel approach has been described for the synthesis of tetrahydro-β-carboline units, where this compound acts as a glycine (B1666218) equivalent. nih.gov These advancements underscore the continuous effort to broaden the synthetic scope of this compound, enabling the creation of novel molecular architectures with potential applications in pharmaceuticals and materials science.
Integration into Automated and High-Throughput Synthesis Platforms
The integration of chemical syntheses into automated and high-throughput platforms is a transformative trend in the pharmaceutical and chemical industries. rsc.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, superior process control, and streamlined scalability. rsc.org While specific, detailed research on the integration of this compound synthesis into flow chemistry systems is an emerging area, the principles of its core reactions are well-suited for such platforms.
Continuous flow chemistry, in particular, holds promise for reactions involving this compound. amidetech.com The deprotonation to form an enolate and subsequent alkylation are fundamental steps in malonic ester synthesis that could be precisely controlled in a flow reactor. pearson.com This would allow for better management of reaction parameters, potentially leading to higher yields and purity while minimizing reaction times. Automated systems can improve the reproducibility and reliability of synthetic operations, which is crucial for constructing compound libraries for drug discovery or for the large-scale production of synthetic intermediates. rsc.org The development of automated flow processes for amino acid and peptide synthesis is an active area of research, suggesting a clear future direction for the application of versatile building blocks like this compound. leah4sci.com
Advancements in Asymmetric Catalysis with this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis offers an elegant solution for achieving high levels of stereocontrol. This compound has been a key substrate in the development of novel asymmetric catalytic systems.
One notable advancement is in the asymmetric Michael addition reaction. Researchers have employed chiral catalysts, such as carbohydrate-based crown ethers, to induce enantioselectivity in the addition of dithis compound to β-nitrostyrene. nih.gov The flexibility and structure of these sugar-based catalysts have a significant impact on the enantiomeric excess (ee) of the product. nih.gov For example, certain D-glucose-based and α-D-galactose-based aza-crown ethers have demonstrated the ability to generate products with high enantioselectivity, with ee values reaching up to 92-99% under optimized conditions. nih.gov
Another area of progress is the use of chiral tertiary amines derived from natural alkaloids. A quinidine-derived base, for instance, has been used as an enantioselective catalyst in the decarboxylation-reprotonation of an this compound derivative to produce N-acetyl pipecolic acid ethyl ester with a 52% enantiomeric excess. rsc.org These findings highlight the ongoing efforts to design and implement sophisticated catalytic systems that can control the stereochemical outcome of reactions involving this compound, paving the way for the efficient synthesis of chiral amino acids and their derivatives.
Table 1: Asymmetric Catalysis in Reactions Involving Dithis compound (DEAM)
| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) |
| Glucose-based crown ether | Michael Addition | DEAM + trans-β-nitrostyrene | 40–46% |
| α-D-galactose-based aza-crown ethers | Michael Addition | DEAM + β-nitrostyrene | up to 92% |
| Sugar-based crown ether (2a) | Michael Addition | DEAM + β-nitrostyrene | 99% |
| Quinidine derived base | Decarboxylation-Reprotonation | N-acetyl-α-aminomalonate | 52% |
Development of Sustainable and Green Chemistry Approaches in its Synthetic Utility
In recent years, the principles of green chemistry have become a guiding force in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemicalbook.com Research into the synthetic utility of this compound has reflected this important shift.
Traditional synthesis methods for this compound often involve multiple steps and the use of reagents like zinc dust and sodium nitrite (B80452), which can be effective but generate waste. rsc.orgnih.gov To address this, more sustainable alternatives are being developed. One innovative approach is a direct C-N bond formation through a copper-catalyzed oxidative amination. This method uses diethyl malonate and acetamide (B32628) as raw materials, with air serving as the oxidant and a recyclable copper (I) chloride catalyst. nih.gov This process is advantageous as the only byproduct is water, significantly reducing environmental pollution and production costs. nih.gov This catalytic method has demonstrated high yields (over 90%) and purity (over 99%), making it a viable green alternative for industrial manufacturing. nih.gov
Q & A
Q. What is the mechanistic role of ethyl acetamidomalonate in α-amino acid synthesis?
this compound serves as a glycine equivalent in the classical synthesis of α-amino acids. The process involves:
Enolate Formation : Deprotonation with a strong base (e.g., NaOEt) to generate a doubly stabilized enolate .
Alkylation : Nucleophilic attack on a primary alkyl halide (e.g., benzyl bromide) via an SN2 mechanism, introducing the desired side chain .
Hydrolysis and Decarboxylation : Acidic hydrolysis removes the acetyl group and ester functionalities, followed by decarboxylation to yield the α-amino acid .
Example: Aspartic acid synthesis using ethyl bromoacetate .
Q. How is this compound synthesized?
A common method involves the reduction of diethyl oximinomalonate. Zinc in acetic acid/acetic anhydride reduces the oxime group to an acetamido group, yielding this compound in high purity (100% yield reported) . Alternative routes include catalytic hydrogenation with Raney nickel .
Q. What solvents and conditions optimize this compound solubility in reactions?
this compound exhibits solubility in polar solvents:
- DMSO : ≥21.7 mg/mL
- Ethanol : ≥19.8 mg/mL
- Water : ≥16.85 mg/mL (with ultrasonication) .
Reactions typically use ethanol or DMF with bases like NaOEt or NaH, depending on alkyl halide reactivity .
Advanced Research Questions
Q. How can researchers mitigate polyalkylation by-products during alkylation?
Polyalkylation arises from excess alkyl halide or incomplete enolate formation. Strategies include:
Q. What methods enhance enantiomeric purity in amino acid synthesis?
While alkylation produces racemic mixtures, enzymatic resolution using carboxypeptidase A or acylase I can isolate enantiomers. For example, α-benzoyl-L-alanine was isolated with >99% enantiomeric excess after enzymatic digestion . Sharpless asymmetric dihydroxylation and chiral catalysts are emerging alternatives .
Q. How does this compound enable synthesis of non-proteinogenic amino acids?
By reacting with electrophiles beyond alkyl halides (e.g., α-bromoacetophenone or fluoromalonates), researchers synthesize derivatives like:
Q. What novel applications exist for this compound in complex molecule synthesis?
Q. How do reaction conditions affect transesterification with diols?
In polymerization studies, Ti(OBu)₄ catalyzes transesterification with hexylene glycol (n(DEAM):n(HDO) = 1:1) at 160°C, producing polyesters for biomaterials. Kinetic monitoring via base titration ensures optimal ester conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
